3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
Description
Chemical Identification and Nomenclature
Systematic IUPAC Nomenclature and Structural Validation
The systematic IUPAC name for this compound is 3-((4-aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride , reflecting its core structure:
- A benzonitrile group substituted at the third position.
- A methylene bridge (-CH$$_2$$-) connecting the benzene ring to a 4-aminopiperidine moiety.
- Two hydrochloride counterions associated with the amine groups.
The structural validation is supported by spectroscopic and analytical data:
The piperidine ring adopts a chair conformation, with the amine group at the fourth position participating in hydrogen bonding with the hydrochloride ions. The benzonitrile group contributes to the compound’s polarity, influencing its solubility in polar solvents like water and methanol.
Alternative Chemical Designations and Registry Numbers
This compound is recognized under multiple identifiers across chemical databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1286273-82-2 | |
| MDL Number | MFCD18378043 | |
| PubChem CID | 44120478 (dihydrochloride form) | |
| Synonymous Names | 3-(4-Aminopiperidin-1-ylmethyl)benzonitrile HCl |
The compound is cataloged in commercial databases under supplier-specific codes, such as A895176 (Ambeed) and KPL005893 (Kishida Chemical). Its synthetic precursor, 3-((4-aminopiperidin-1-yl)methyl)benzonitrile, lacks the hydrochloride counterions and has the CAS number 725212-23-7.
Structural Analogs and Derivatives in Scientific Literature
Several analogs of this compound have been synthesized to explore structure-activity relationships (SAR) in medicinal chemistry:
Table 1: Key Structural Analogs
Notable Observations :
- Stereochemical Influence : The (3S)-aminopiperidine analog exhibits superior binding to integrin receptors compared to its (3R)-counterpart, highlighting the role of chirality in biological activity.
- Heterocyclic Modifications : Replacement of the benzene ring with pyrimidine-dione (as in CID 11163584) introduces hydrogen-bonding sites, altering solubility and target selectivity.
- Dihydrochloride vs. Free Base : The dihydrochloride form improves aqueous solubility, making it preferable for in vitro assays.
Properties
IUPAC Name |
3-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16;;/h1-3,8,13H,4-7,10,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVOFOIQLYDMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a benzonitrile compound under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include methanol, ethanol, and water, with catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antidiabetic Activity
One of the notable applications of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is its role as a pharmacological agent in the treatment of diabetes. The compound has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism and insulin sensitivity.
Case Study: DPP-IV Inhibition
- Research Findings : A study indicated that derivatives of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile exhibited significant DPP-IV inhibitory activity, suggesting their potential use in managing type 2 diabetes mellitus .
- Mechanism : The inhibition of DPP-IV leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals, thereby lowering blood glucose levels.
Table 1: Comparison of DPP-IV Inhibitory Activity
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzonitrile moiety followed by the introduction of the piperidine group.
Table 2: Synthetic Routes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Nitration | Benzene + KNO3 + H2SO4 | 85 |
| Step 2: Reduction | Nitro compound + H2/Pd-C | 90 |
| Step 3: Alkylation | Piperidine + Alkyl halide | 75 |
Research Insights
3.1 Neuropharmacological Studies
Recent studies have suggested potential neuropharmacological applications for this compound, particularly in treating neurological disorders such as depression and anxiety.
Case Study: Neuropharmacological Effects
- Research Findings : Preclinical trials demonstrated that compounds similar to 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile exhibited anxiolytic effects in animal models .
- Mechanism : These effects are hypothesized to be mediated through modulation of serotonin receptors, which are critical targets for antidepressant drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
Functional Group Impact: The benzonitrile group in the target compound and Compound 11 provides metabolic stability compared to ester or carbamate groups in other analogues . The dihydrochloride salt in the target compound and Compound 11 enhances solubility relative to non-salt forms (e.g., Benzyl 4-aminopiperidine-1-carboxylate) . Ester vs. Nitrile: Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride contains a hydrolytically labile ester group, whereas the nitrile in the target compound offers greater chemical stability .
Complexity and Bioactivity: Compound 11 incorporates a cyclopropane ring and pyrazole substituent, which may enhance target binding affinity (e.g., ALK inhibition) but complicate synthesis .
Biological Activity
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and formulations.
Pharmacological Properties
The compound has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial in the management of type 2 diabetes mellitus. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- DPP-IV Inhibition : Research indicates that compounds with structural similarities to 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile have shown significant inhibitory effects on DPP-IV. For instance, a study highlighted the efficacy of related compounds in lowering blood glucose levels in diabetic models, suggesting that this compound may exhibit similar properties .
- Neuroactive Properties : The involvement of piperidine derivatives in modulating neurotransmitter systems has been documented. A study on similar compounds indicated their potential role as atypical dopamine uptake inhibitors, which could suggest a neuroprotective role for 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile .
- Anticancer Activity : A derivative of this compound was evaluated for its antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines. The study found that the compound induced G0/G1 phase cell cycle arrest and apoptosis, demonstrating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride?
- Methodology : Use X-ray crystallography (e.g., SHELX programs for refinement ) to resolve the crystal structure, complemented by NMR spectroscopy (¹H/¹³C) to verify functional groups like the benzonitrile moiety and piperidine ring. Mass spectrometry (HRMS) can confirm molecular weight and purity. For hydrochloride salts, elemental analysis (Cl⁻ content) is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid hygroscopic effects. Personal protective equipment (PPE) such as NIOSH/MSHA-approved respirators and chemical-resistant gloves is mandatory during handling . Stability data gaps require periodic analytical checks (e.g., HPLC) to monitor decomposition .
Q. What synthetic routes are documented for piperidine-based dihydrochloride derivatives?
- Synthesis : Common methods involve alkylation of 4-aminopiperidine with benzonitrile derivatives, followed by HCl salt formation. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nucleophilic substitution under alkaline conditions, with HCl precipitation . Optimize reaction stoichiometry and pH to minimize byproducts.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Approach : Systematically test solubility in polar (e.g., water, DMSO) and non-polar solvents under controlled temperatures. Use UV-Vis spectroscopy (λmax ~255 nm for related analogs ) to quantify solubility limits. Conflicting data may arise from polymorphic forms or hydration states; characterize batches via DSC/TGA to identify phase transitions .
Q. What experimental design considerations are critical for studying the compound’s receptor-binding mechanisms?
- Design : Employ radioligand binding assays or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs). Address potential interference from the dihydrochloride counterion by comparing free-base and salt forms. Use molecular docking (e.g., AutoDock Vina) to model interactions with the 4-aminopiperidine pharmacophore .
Q. How can researchers assess the compound’s toxicity profile in the absence of comprehensive toxicological data?
- Strategy : Conduct in vitro cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to establish IC₅₀ values. For genotoxicity, use Ames tests or comet assays. Cross-reference structural analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate) with known toxicity profiles . Mitigate risks by adhering to OSHA exposure limits and engineering controls .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Optimization : Screen crystallization conditions using high-throughput vapor diffusion with PEG-based precipitants. Adjust pH to stabilize the protonated amine and chloride ions. For twinned crystals, employ SHELXD/SHELXE for phase refinement . If crystallization fails, consider alternative salts (e.g., mesylate) for improved lattice formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or thermal stability?
- Resolution : Validate thermal properties via differential scanning calorimetry (DSC) and compare with literature. Discrepancies may stem from impurities or hydration; purify via recrystallization (e.g., ethanol/water mixtures) and reanalyze. Document batch-specific variations in supplementary data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
